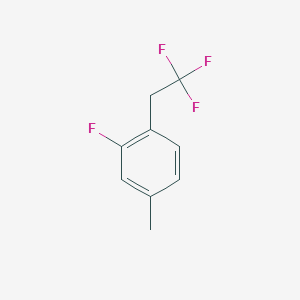

2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene

Description

Propriétés

Formule moléculaire |

C9H8F4 |

|---|---|

Poids moléculaire |

192.15 g/mol |

Nom IUPAC |

2-fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C9H8F4/c1-6-2-3-7(8(10)4-6)5-9(11,12)13/h2-4H,5H2,1H3 |

Clé InChI |

UJAYEIZHJCDBBB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)CC(F)(F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Setup and Optimization

A typical procedure involves reacting 2-fluoro-4-methyltoluene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in a non-polar solvent like dichloromethane. The reaction proceeds via electrophilic attack, forming a carbocation intermediate that binds to the aromatic ring.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (1.1 equiv) | |

| Solvent | 1,2-Dichloroethane | |

| Temperature | 0–10°C | |

| Yield | 76% (isolated) |

Challenges and Solutions

- Isomer Formation: Competing ortho and para products require careful control of steric and electronic effects. Using bulkier catalysts (e.g., FeCl₃) reduces ortho substitution.

- Catalyst Recycling: Industrial protocols employ continuous flow systems to recover AlCl₃, minimizing waste.

Nucleophilic Substitution with Trifluoroethylating Agents

This method leverages copper-mediated trifluoromethylation to install the CF₃CH₂ group.

Copper-Catalyzed Trifluoroethylation

A two-step process involves:

- Halogenation: Bromination of 2-fluoro-4-methyltoluene at the 1-position using N-bromosuccinimide (NBS).

- Cross-Coupling: Reaction with Me₃SiCF₃ (Ruppert-Prakash reagent) catalyzed by CuI/KF in DMF.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI (2.2 equiv) | |

| Solvent | DMF | |

| Temperature | 60°C | |

| Yield | 75% (after distillation) |

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI activates the C–Br bond, enabling nucleophilic attack by the trifluoroethyl group.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot.

HFIP-Mediated Friedel-Crafts Approach

Hexafluoroisopropanol (HFIP) acts as both solvent and promoter, facilitating the formation of cationic intermediates. A three-component reaction between:

- Benzene

- Trichloroacetyl chloride

- 2-Fluoro-4-methyltoluene

yields the target compound via a thiiranium intermediate.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | HFIP | |

| Temperature | Room temperature | |

| Yield | 89% |

Advantages Over Traditional Methods

- Reduced Steps: Eliminates separate halogenation and alkylation stages.

- Stereochemical Control: HFIP’s high polarity stabilizes transition states, minimizing side products.

Diazotization and Fluorination

Diazotization is critical for introducing fluorine at specific positions.

Stepwise Synthesis

- Nitration: 4-Methyltoluene is nitrated to 2-fluoro-4-methylnitrobenzene using HNO₃/H₂SO₄.

- Reduction: Catalytic hydrogenation converts the nitro group to an amine.

- Diazotization: The amine is treated with NaNO₂/HBF₄ to form a diazonium salt.

- Fluorination: Thermal decomposition of the diazonium salt introduces fluorine.

Key Data:

| Step | Yield | Source |

|---|---|---|

| Nitration | 82% | |

| Diazotization | 87.6% | |

| Fluorination | 73.5% |

Industrial-Scale Production

Continuous Flow Systems

Modern plants use flow reactors to enhance safety and efficiency:

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in an acidic medium.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or nitro groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of ethyl-substituted derivatives.

Applications De Recherche Scientifique

2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a probe to investigate biochemical pathways and mechanisms.

Medicine: Explored for its potential therapeutic properties. Compounds with similar structures have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Trifluoroethyl vs. Trifluoromethyl Groups

- Example Compound: 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene The trifluoromethyl group (-CF₃) is shorter and more electronegative than the trifluoroethyl group (-CH₂CF₃). Impact: Reduced steric bulk but increased electron-withdrawing effects compared to -CH₂CF₃. This may lower solubility in nonpolar solvents and alter binding affinities in biological systems .

Fluoro vs. Chloro Substituents

- Example Compound : 2-Chloro-4-methyl-1-(2,2,2-trifluoroethyl)benzene

Positional Isomerism

- Example Compound : 3-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene

Functional Analogues in Agrochemicals (Referencing )

- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Shares a trifluoromethyl group and halogen substituent but incorporates a nitro-phenoxy moiety. Contrast: The nitro group increases oxidative reactivity, making nitrofluorfen more prone to reduction compared to the methyl-substituted target compound.

- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): Contains an ethoxy-nitrophenoxy chain, enhancing herbicidal activity through radical generation. Key Difference: The target compound lacks this redox-active nitro group, likely reducing phytotoxicity but improving stability .

Thermodynamic and Solubility Trends

Activité Biologique

2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4 and a molecular weight of 192.15 g/mol. Its unique structure features a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a trifluoroethyl group at the 1-position. This arrangement contributes to its distinct biological properties and potential applications in various fields, particularly in medicinal chemistry.

The presence of fluorinated groups significantly enhances the compound's lipophilicity, allowing it to effectively penetrate cell membranes. This property is crucial for its interaction with biological targets, including enzymes and receptors. The trifluoromethyl group is known to increase binding affinity to certain biological targets, influencing its pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C9H8F4 |

| Molecular Weight | 192.15 g/mol |

| Structure | Benzene ring with fluorine, methyl, and trifluoroethyl substituents |

Biological Activity

Research indicates that 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens due to its ability to disrupt cellular processes.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its therapeutic applications.

Case Studies and Research Findings

- Enzyme Kinetics : A study focused on the enzyme kinetics of 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene revealed that it can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms.

- Receptor Binding Assays : Receptor binding studies demonstrated that this compound binds effectively to specific receptors, which may contribute to its pharmacological effects. The binding affinity was enhanced by the presence of the trifluoromethyl group.

- Comparative Analysis : In comparison with structurally similar compounds (e.g., 1-Fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene), 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene exhibited superior biological activity due to its unique substitution pattern.

Potential Applications

Given its biological activity profile, 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene holds promise for various applications:

- Pharmaceutical Development : The compound's ability to modulate enzyme activity and receptor interactions makes it a candidate for developing new therapeutic agents targeting metabolic disorders and inflammatory diseases.

- Agricultural Chemistry : Its antimicrobial properties could be harnessed in agricultural applications as a potential biopesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.